molecular formula C13H20ClN3O2 B2757374 5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride CAS No. 1050208-79-1

5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

Cat. No. B2757374
CAS RN: 1050208-79-1
M. Wt: 285.77
InChI Key: XEHBOSSUFJXVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride” is a chemical compound with the molecular formula C13H20ClN3O2 . It has a molecular weight of 285.78 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the current resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.78 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Biological Activity

A variety of heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnagenone and khellinone, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), with notable analgesic and anti-inflammatory activities, suggesting a broad application in medicinal chemistry for the development of new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of various aminoimidazoles related to purine nucleotide and thiamine biosynthesis have been explored. These studies involve the alkylation and acylation of aminoimidazoles, providing insights into the manipulation of these compounds for potential applications in biochemistry and drug development (G. Mackenzie, H. A. Wilson, G. Shaw, D. Ewing, 1988).

Antibacterial Activity

The synthesis and antibacterial effects of various benzimidazole-2-carbamates and their derivatives have been extensively studied. These compounds have shown promising antineoplastic and antifilarial activities, along with significant growth inhibition in L1210 cells and in vivo antifilarial activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae (S. Ram, D. S. Wise, L. Wotring, J. Mccall, L. Townsend, 1992).

Novel Synthesis Methods

Innovative synthesis methods for creating structurally novel serotonin (5-HT3) receptor antagonists highlight the ongoing research in designing new antidepressants. The compounds designed were tested for their 5-HT3 receptor antagonism and showed potential as antidepressant-like agents in animal models, underscoring the importance of receptor subtype targeting in therapeutic drug development (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures to minimize risk .

properties

IUPAC Name

5-[(2-methoxyethylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.ClH/c1-15-11-5-4-10(9-14-6-7-18-3)8-12(11)16(2)13(15)17;/h4-5,8,14H,6-7,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHBOSSUFJXVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCOC)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

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